

# An In-depth Technical Guide to 2-Bromolysergic Acid and its Diethylamide Derivative

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **2-Bromolysergic Acid**, with a primary focus on its extensively studied and pharmacologically active derivative, **2-Bromolysergic acid** diethylamide (commonly known as 2-Bromo-LSD or BOL-148). Due to the limited availability of specific experimental data on **2-Bromolysergic Acid** itself, which primarily serves as a synthetic intermediate, this guide leverages the wealth of information available for 2-Bromo-LSD to provide a thorough understanding of this class of compounds.

#### **Chemical Structure and Identification**

**2-Bromolysergic Acid** is an ergoline derivative characterized by a bromine atom substituted at the 2-position of the indole ring of lysergic acid. Its full IUPAC name is (6aR,9R)-5-bromo-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid.

The most widely researched compound in this family is its diethylamide derivative, 2-Bromo-LSD. This guide will focus on the properties of this derivative.

# Chemical and Physical Properties of 2-Bromo-LSD (BOL-148)

The following table summarizes the key chemical and physical properties of 2-Bromo-LSD.



Property	Value	Reference
IUPAC Name	(6aR,9R)-5-bromo-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide	[1]
Common Names	2-Bromo-LSD, BOL-148, Bromolysergide	[1]
CAS Number	478-84-2	[1]
Molecular Formula	C20H24BrN3O	[1]
Molecular Weight	402.34 g/mol	[2]
Melting Point	120-127 °C	[2]
Boiling Point	580.7±50.0 °C (Predicted)	[2]
SMILES	CCN(CC)C(=O) [C@H]1CN([C@@H]2CC3=C( NC4=CC=CC(=C34)C2=C1)Br )C	[1]
InChI Key	VKRAXSZEDRWLAG- SJKOYZFVSA-N	[1]
Solubility	Soluble in DMSO and Ethanol (≥10 mg/ml)	
рКа	15.65±0.40 (Predicted)	[2]
Appearance	Off-white to light yellow solid	[2]

# **Experimental Protocols: Synthesis Synthesis of 2-Bromolysergic Acid**

A modern and controlled method for synthesizing **2-Bromolysergic Acid** involves the direct bromination of lysergic acid. This approach avoids the use of regulated precursors like LSD.

Methodology:



- Dissolution: Lysergic acid is dissolved in a suitable organic solvent.
- Bromination: A brominating agent, such as N-bromosuccinimide (NBS), is added to the solution in a controlled manner. The reaction temperature and stoichiometry are critical to ensure selective bromination at the 2-position of the indole ring.
- Quenching and Isolation: The reaction is quenched, and the crude 2-Bromolysergic Acid is isolated through extraction and purification techniques.

### Synthesis of 2-Bromo-LSD from 2-Bromolysergic Acid

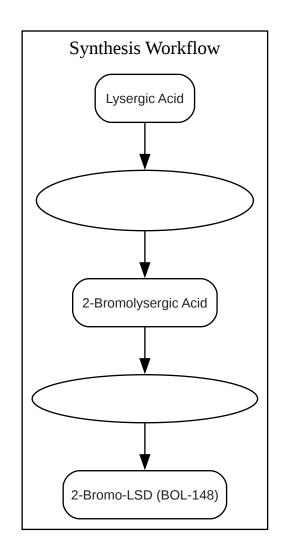
The synthesis of 2-Bromo-LSD is achieved through the amidation of **2-Bromolysergic Acid**.

#### Methodology:

- Activation: 2-Bromolysergic Acid is activated to form a more reactive species, such as an acid chloride or an activated ester.
- Amidation: The activated **2-Bromolysergic Acid** is reacted with diethylamine to form the corresponding diethylamide.
- Purification: The resulting 2-Bromo-LSD is purified using chromatographic methods to remove any unreacted starting materials and byproducts.

The following diagram illustrates the synthetic workflow from lysergic acid to 2-Bromo-LSD.





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A simplified workflow for the synthesis of 2-Bromo-LSD.

## Pharmacology of 2-Bromo-LSD (BOL-148)

2-Bromo-LSD is primarily recognized for its interaction with serotonin receptors, exhibiting a pharmacological profile distinct from its hallucinogenic analogue, LSD.

### **Receptor Binding Profile**

2-Bromo-LSD binds to a variety of serotonin and dopamine receptors, with its most notable affinity for the 5-HT2A receptor.



Receptor	Affinity (Ki, nM)
5-HT1A	14.8
5-HT1B	100
5-HT1D	15.8
5-HT2A	3.0
5-HT2B	4.9
5-HT2C	1.3
5-HT5A	19.9
5-HT6	12.6
5-HT7	3.9
D1	25.1
D2	6.3
α1Α	15.8
α2Α	25.1

Note: Affinity values can vary between different studies and assay conditions.

#### **Functional Activity**

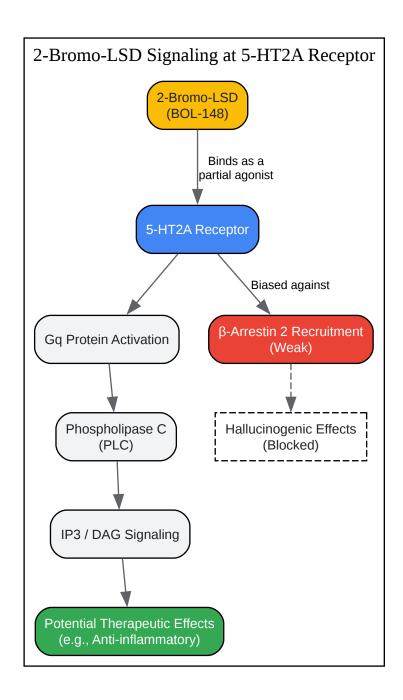
2-Bromo-LSD acts as a partial agonist at the 5-HT2A receptor.[1] This property is believed to be the reason for its lack of hallucinogenic effects, as it does not fully activate the receptor to the same extent as LSD.[1] It also functions as a dopamine receptor antagonist.[2][3]

## **Signaling Pathways of 2-Bromo-LSD**

The interaction of 2-Bromo-LSD with the 5-HT2A receptor initiates a cascade of intracellular signaling events. It exhibits biased agonism, preferentially activating certain downstream pathways over others. Specifically, it shows weaker recruitment of  $\beta$ -arrestin2 compared to LSD.[1] The lack of significant  $\beta$ -arrestin2 recruitment is thought to contribute to its non-hallucinogenic profile.



The following diagram illustrates the biased signaling of 2-Bromo-LSD at the 5-HT2A receptor.



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Biased agonism of 2-Bromo-LSD at the 5-HT2A receptor.

#### Conclusion

**2-Bromolysergic Acid** is a key synthetic precursor to the non-hallucinogenic psychedelic analogue, 2-Bromo-LSD (BOL-148). While data on the acid itself is sparse, its diethylamide



derivative has been extensively characterized. 2-Bromo-LSD exhibits a unique pharmacological profile as a biased partial agonist at the 5-HT2A receptor, which underpins its therapeutic potential without the psychoactive effects of LSD. This guide provides a foundational understanding for researchers and scientists working on the development of novel therapeutics based on the ergoline scaffold.

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### References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromolysergic Acid and its Diethylamide Derivative]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15290456#chemical-structure-and-properties-of-2-bromolysergic-acid]

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